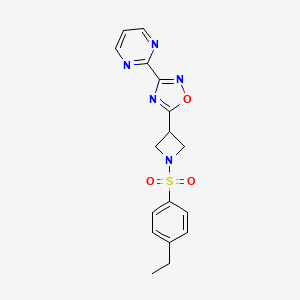![molecular formula C9H14N2O2 B2515718 [(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol CAS No. 2031242-52-9](/img/structure/B2515718.png)
[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains an oxolane (tetrahydrofuran) ring and a methanol group .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . Additionally, it contains an oxolane ring, which is a five-membered ring with one oxygen atom . The “2-(1-methyl-1H-imidazol-2-yl)” portion of the name indicates that the imidazole ring is attached at the 2-position of the oxolane ring .Aplicaciones Científicas De Investigación
Synthesis and Application in Organic Chemistry : One study highlights the preparation of (1-Methyl-1H-imidazol-2-yl) methanol derivatives, which can be converted into carbonyl compounds. These derivatives serve as a masked form of the carbonyl group and a synthon, demonstrating their utility in synthetic organic chemistry (Ohta, Hayakawa, Nishimura, & Okamoto, 1987).
Structural Studies and Complex Formation : Another research focuses on the synthesis, structural studies, and complexation stability constants of new chiral and achiral imines derived from 2-phenyl-1H-imidazole-4-carbaldehyde, emphasizing the compound's role in forming complex structures (Pařík & Chlupatý, 2014).
Material Science Applications : In the field of material science, a study on the synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) reveals the compound’s potential in developing materials with specific electronic and structural properties (Banerjee et al., 2013).
Precursor for Biomimetic Ligands : Research on (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol shows its potential as a precursor in the synthesis of biomimetic chelating ligands, highlighting its role in mimicking biological systems (Gaynor, McIntyre, & Creutz, 2023).
Catalysis and Reaction Mechanisms : The unusual result of the reaction of 4-(1-methyl-1H-imidazol-2-yl)methylene-substituted 2-alkylthioimidazol-5(4H)-one with copper(ii) chloride is studied, indicating the compound's role in understanding catalysis and reaction mechanisms (Yudina et al., 2011).
Synthesis of Selective COX-2 Inhibitors : A study focused on synthesizing (1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl) methanol as a selective COX-2 inhibitor, showcasing its pharmaceutical potential (Tabatabai, Rezaee, & Kiani, 2012).
Development of Redox Active Cores : The solvothermal one-pot synthesis of a new family of chiral [Fe4O4]-cubane clusters with redox-active cores is another application, pointing towards potential use in electron-shuttle systems (Seifried et al., 2022).
Direcciones Futuras
The development of new imidazole-containing compounds is a topic of ongoing research due to their broad range of chemical and biological properties . Future research may focus on exploring the potential applications of this compound in various fields, including medicinal chemistry and drug development.
Propiedades
IUPAC Name |
[(2R,3S)-2-(1-methylimidazol-2-yl)oxolan-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-11-4-3-10-9(11)8-7(6-12)2-5-13-8/h3-4,7-8,12H,2,5-6H2,1H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDGBGMWWLPAEI-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2C(CCO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1[C@H]2[C@@H](CCO2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)




![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![N-[[4-[Benzyl(methyl)amino]oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2515648.png)



![1-[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2515653.png)
